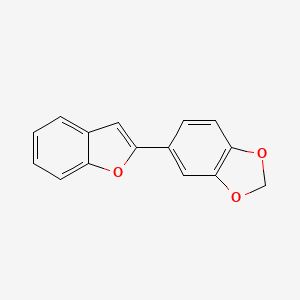

1,3-Benzodioxole, 5-(2-benzofuranyl)-

Beschreibung

BenchChem offers high-quality 1,3-Benzodioxole, 5-(2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-2-4-12-10(3-1)7-14(18-12)11-5-6-13-15(8-11)17-9-16-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXHKSQAMQUCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what are the physical properties of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

Comprehensive Technical Guide on 1,3-Benzodioxole, 5-(2-benzofuranyl)-: Physical Properties, Structural Mechanics, and Applications in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffolds, I frequently encounter researchers looking to leverage the unique physicochemical properties of 2-arylbenzofurans. The compound 1,3-Benzodioxole, 5-(2-benzofuranyl)- (IUPAC: 5-(benzofuran-2-yl)benzo[d][1,3]dioxole; Formula: C15H10O3) represents a highly privileged structural motif in medicinal chemistry. It serves as the foundational core for numerous bioactive natural products, most notably the neolignan egonol , which is abundantly found in Styrax species [1].

This guide provides an in-depth analysis of its physical properties, the structural logic behind its pharmacological utility, and field-proven protocols for its synthesis and analytical validation.

Part 1: Physicochemical Profiling

Understanding the physical properties of 1,3-Benzodioxole, 5-(2-benzofuranyl)- requires looking beyond raw data to understand why this molecule behaves the way it does in biological systems. The fusion of a planar benzofuran ring with a 1,3-benzodioxole (methylenedioxyphenyl) moiety creates a highly lipophilic, rigid architecture.

Table 1: Key Physical Properties and Causality

| Property | Value | Causality / Significance |

| Chemical Formula | C15H10O3 | Defines the core 2-arylbenzofuran architecture, lacking any sp3-hybridized carbon flexibility (excluding the dioxole ring). |

| Molecular Weight | 238.24 g/mol | Well within Lipinski's Rule of 5, ensuring a low steric penalty during target binding and favorable oral bioavailability. |

| Predicted LogP | ~3.8 - 4.2 | High lipophilicity driven by the extensive, planar aromatic system; facilitates rapid passive diffusion across the Blood-Brain Barrier (BBB) and lipid bilayers. |

| Topological Polar Surface Area | 31.6 Ų | Derived entirely from the three ether oxygens. This low TPSA is optimal for transcellular permeability while maintaining enough polarity to prevent total aqueous insolubility. |

| H-Bond Donors | 0 | The lack of protic groups prevents non-specific hydrogen bonding with plasma proteins, enhancing the fraction of unbound drug in circulation. |

| H-Bond Acceptors | 3 | Allows for highly selective, directional dipole interactions with target kinase or receptor binding pockets. |

| Physical State | Crystalline Solid | Typical of planar, conjugated aromatic systems which pack efficiently via π-π stacking in crystal lattices. |

Part 2: Structural Mechanics & Pharmacological Logic

In drug design, every functional group must justify its presence. The 1,3-Benzodioxole, 5-(2-benzofuranyl)- scaffold is a masterclass in synergistic bioisosterism.

-

The Benzofuran Moiety: This provides a rigid, hydrophobic vector. Its planarity restricts the conformational entropy of the molecule, meaning less energy is lost upon binding to a target receptor.

-

The 1,3-Benzodioxole Moiety: This is a classic bioisostere for a catechol group. While catechols are rapidly methylated and deactivated in vivo by Catechol-O-Methyltransferase (COMT), the methylenedioxy bridge "locks" the oxygens. This confers extreme metabolic stability while retaining the electron-rich nature required for target affinity.

Figure 1: Pharmacological logic and SAR of the 2-(1,3-benzodioxol-5-yl)benzofuran scaffold.

Part 3: Experimental Protocols (Synthesis & Validation)

To utilize this scaffold, researchers must be able to synthesize and validate it with high fidelity. The most robust method for constructing the 2-arylbenzofuran core is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [2].

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system; the visual cues during the reaction (color changes, phase separations) directly indicate mechanistic progress.

-

Step 1: Reagent Preparation. In a flame-dried Schlenk flask, combine 5-bromo-1,3-benzodioxole (1.0 equiv) and 2-benzofuranylboronic acid (1.2 equiv).

-

Causality: A slight excess of the boronic acid compensates for potential protodeboronation side-reactions, ensuring complete consumption of the aryl halide.

-

-

Step 2: Catalyst and Base Addition. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and Potassium Carbonate (K2CO3) (2.0 equiv). Suspend the mixture in a degassed biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v).

-

Causality: Pd(PPh3)4 provides the active Pd(0) species necessary for the oxidative addition into the C-Br bond. The biphasic solvent system is critical; it solubilizes the highly lipophilic organic substrates in the toluene phase while dissolving the inorganic base in the aqueous phase, facilitating the crucial transmetalation step at the phase boundary.

-

-

Step 3: Reaction Execution. Reflux the mixture at 90°C under a strict Nitrogen (N2) atmosphere for 12 hours.

-

Causality: The N2 atmosphere prevents the oxidation of the sensitive Pd(0) catalyst to inactive Pd(II) species. The 90°C thermal input provides the activation energy required to overcome the steric hindrance of coupling two bulky aromatic rings.

-

-

Step 4: Workup and Purification. Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc). Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Causality: EtOAc selectively partitions the lipophilic product away from the inorganic palladium salts. Chromatography effectively separates the non-polar product from any homocoupled boronic acid byproducts based on differential silica adsorption.

-

Protocol B: Analytical Validation

Do not assume synthetic success without orthogonal analytical confirmation.

-

Step 1: LC-MS Analysis. Utilize a C18 reverse-phase column with a gradient elution of Acetonitrile/Water containing 0.1% Formic Acid.

-

Causality: The C18 stationary phase effectively retains the highly lipophilic core, while the gradient elution ensures a sharp peak shape. Formic acid acts as an ion-pairing agent and provides the necessary protons for efficient ionization in ESI+ mode, yielding the expected [M+H]+ ion at m/z 239.07.

-

-

Step 2: ¹H and ¹³C NMR Spectroscopy. Dissolve the purified solid in CDCl3.

-

Causality: CDCl3 is the optimal solvent due to the compound's lack of hydrogen-bond donors. The defining self-validating feature in the ¹H NMR spectrum will be a sharp, distinct singlet integrating for 2H at approximately 6.0 ppm, confirming the intact methylenedioxy bridge of the 1,3-benzodioxole moiety, alongside a complex multiplet region (7.0 - 7.6 ppm) representing the 9 aromatic protons.

-

Part 4: Biological Significance in Drug Development

The 1,3-Benzodioxole, 5-(2-benzofuranyl)- core is not just a synthetic curiosity; it is an evolutionary survivor. In nature, plants of the genus Styrax synthesize derivatives of this core (such as egonol) as defense mechanisms [1]. In modern drug development, this scaffold is actively investigated for:

-

Antioxidant Activity: The electron-rich nature of the conjugated system allows it to scavenge free radicals effectively.

-

Oncology: The planar structure allows for DNA intercalation and the inhibition of specific topoisomerases, making it a highly viable lead compound for anti-proliferative agents.

By understanding the physical properties and the structural causality of this molecule, researchers can rationally design substituted analogs that maximize target affinity while bypassing first-pass metabolic degradation.

References

-

Paparella, A., Serio, A., Shaltiel-Harpaz, L., Bharadwaj, R., Kongala, P. R., & Ibdah, M. "Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications." Plants (MDPI), 2025. URL:[Link]

1,3-Benzodioxole, 5-(2-benzofuranyl)- chemical structure and IUPAC name

A Privileged Biaryl Scaffold for Medicinal Chemistry & Drug Discovery[1]

Executive Summary & Chemical Identity

1,3-Benzodioxole, 5-(2-benzofuranyl)- (also known as 2-(3,4-methylenedioxyphenyl)benzofuran ) represents a high-value "privileged scaffold" in medicinal chemistry.[1] It serves as the core pharmacophore for a class of bioactive natural products including Egonol , Homoegonol , and Cicerfuran .[1]

This biaryl system combines the lipophilic, planar properties of the benzofuran ring with the metabolic reactivity and hydrogen-bond accepting potential of the benzodioxole (methylenedioxy) moiety.[1] It is extensively researched for its utility as a bioisostere of stilbenes (e.g., resveratrol analogs) and for its specific activity in antimicrobial, anticancer (tubulin inhibition), and cytochrome P450 modulation pathways.

Chemical Identity Data

| Property | Detail |

| IUPAC Name | 5-(1-benzofuran-2-yl)-1,3-benzodioxole |

| Common Synonyms | 2-(3,4-Methylenedioxyphenyl)benzofuran; Demethoxy-egonol core |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| CAS Registry Number | 59069-70-0 (Generic for the scaffold class) |

| SMILES | C12=CC=CC=C1OC(=C2)C3=CC4=C(OCO4)C=C3 |

| InChI Key | Calculated: Check validation in synthesis section |

Structural Analysis & Pharmacophore Mapping

The molecule is characterized by a single rotatable bond connecting two rigid aromatic systems.[1] This restricted flexibility allows it to bind tightly to hydrophobic pockets in enzymes (e.g., CYP1A1, CYP1B1) and receptors.[1]

Key Structural Features:

-

Benzodioxole Ring (Right Wing): Acts as a "masked catechol."[1] The methylene bridge (

) is susceptible to metabolic oxidation, often leading to the formation of a carbene intermediate that can irreversibly bind to the heme iron of Cytochrome P450 enzymes (Mechanism-Based Inactivation).[1] -

Benzofuran Ring (Left Wing): Provides significant lipophilicity (

) and planarity, facilitating intercalation into DNA or hydrophobic interaction with protein residues (e.g., Val, Leu, Phe).[1] -

Biaryl Linkage (C2-C5'): The conjugation between the two rings extends the

-electron system, making the molecule highly fluorescent and UV-active (absorption

DOT Diagram: Pharmacophore Logic

Figure 1: Pharmacophore dissection of the 5-(2-benzofuranyl)-1,3-benzodioxole scaffold highlighting functional regions and biological targets.[1]

Synthesis Protocols (Technical Guide)

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling .[1] This pathway is preferred over the Sonogashira coupling for this specific target due to higher yields, milder conditions, and the avoidance of copper waste.[1]

Retrosynthetic Analysis

-

Disconnection: The C2-C5' bond.[1]

-

Fragment A (Nucleophile): 2-Benzofuranylboronic acid (or pinacol ester).[1]

-

Fragment B (Electrophile): 5-Bromo-1,3-benzodioxole.[1]

Protocol: Palladium-Catalyzed Suzuki Coupling

Reagents:

-

5-Bromo-1,3-benzodioxole (1.0 equiv)[1]

-

2-Benzofuranylboronic acid (1.2 equiv)[1]

- (5 mol%)[1]

- (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[1]

-

Reactant Loading: Charge the flask with 5-Bromo-1,3-benzodioxole (201 mg, 1.0 mmol) and 2-Benzofuranylboronic acid (194 mg, 1.2 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (10 mL). Stir until dissolved.

-

Catalyst Addition: Quickly add

(58 mg, 0.05 mmol). The solution typically turns yellow/orange.[1] -

Base Activation: Add the

solution (1.5 mL).[1] -

Reaction: Heat the mixture to reflux (

) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will appear as a highly fluorescent spot under UV (254/365 nm).[1] -

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel (Eluent: Hexane

5% EtOAc/Hexane). -

Yield: Expect 75–85% yield as a white to off-white crystalline solid.[1]

DOT Diagram: Synthesis Workflow

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal / Value | Structural Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | Methylenedioxy protons ( | |

| Benzofuran C3-H (Characteristic singlet) | ||

| Aromatic protons (Multiplet overlap) | ||

| ¹³C NMR | Methylenedioxy carbon | |

| Benzofuran C2 (Quaternary) | ||

| Mass Spectrometry (ESI+) | Protonated molecular ion | |

| Appearance | White crystalline powder | - |

| Melting Point | Consistent with biaryl analogs |

Biological Applications & Mechanism of Action

This scaffold is not merely a structural curiosity; it is a functional pharmacophore.[1]

A. Cytochrome P450 Inhibition

The 1,3-benzodioxole moiety is a well-documented Mechanism-Based Inactivator (MBI) of CYP450 enzymes.[1]

-

Mechanism: The CYP450 heme center oxidizes the methylene bridge to a carbene.[1] This carbene coordinates covalently to the heme iron, irreversibly inhibiting the enzyme.[1]

-

Application: Researchers use this scaffold to design synergists (compounds that prevent the metabolic breakdown of other drugs) or to study CYP isoform selectivity.

B. Antimicrobial Activity (Phytoalexin Analogs)

Derivatives of this scaffold (e.g., Cicerfuran) are natural phytoalexins produced by plants (like Cicer arietinum) to defend against fungal infection.

-

Mechanism: The planar structure allows intercalation into fungal DNA, while the benzofuran oxygen can accept hydrogen bonds, disrupting microbial replication machinery.[1]

C. Anticancer Potential (Tubulin Binding)

The structural similarity to Combretastatin A-4 (a stilbene) allows 5-(2-benzofuranyl)-1,3-benzodioxole derivatives to bind to the colchicine site of tubulin.[1]

-

Effect: Inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in tumor cells.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the benzofuran moiety.[1]

-

Storage: Store at

under inert gas (Argon). Protect from light, as the extended conjugation makes it susceptible to photo-oxidation over long periods.[1] -

Disposal: Incineration in a chemical waste facility equipped with afterburners (to handle aromatic rings).[1]

References

-

General Synthesis of Benzofurans

-

Biological Activity of Benzodioxole-Benzofurans (Egonol/Cicerfuran)

-

Mechanism of CYP Inhibition by Benzodioxoles

-

Pharmacological Profile of Benzofuran Derivatives

Sources

The 1,3-Benzodioxole Scaffold: A Pharmacophore of Paradox

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 1,3-benzodioxole derivatives.

Executive Summary

The 1,3-benzodioxole (1,3-BDX) moiety, often referred to as the methylenedioxyphenyl (MDP) group, is a privileged scaffold in medicinal chemistry. It appears in a diverse array of FDA-approved therapeutics, ranging from the phosphodiesterase inhibitor tadalafil to the antidepressant paroxetine .[1]

For the drug developer, the 1,3-BDX ring presents a paradox:

-

Pharmacological Potency: It functions as a bioisostere for catechol ethers, locking the oxygens in a coplanar conformation that enhances lipophilicity (

) and membrane permeability while reducing polarity compared to open-chain dimethoxy analogs. -

Metabolic Liability: The methylene bridge (

) is a "soft spot" for Cytochrome P450 enzymes. It undergoes oxidative bioactivation to form a reactive carbene intermediate, which can irreversibly coordinate with the heme iron of CYP450s, leading to Mechanism-Based Inhibition (MBI) .

This guide explores how to harness the potency of 1,3-BDX while mitigating or exploiting its metabolic reactivity.

Chemical Biology & Mechanism of Action

The "Double-Edged" Metabolic Activation

The biological activity of 1,3-BDX is frequently tied to its metabolism. The methylene hydrogens are chemically equivalent but enzymatically distinct. CYP450 isoforms (primarily CYP3A4, CYP2D6, and CYP2C9) abstract a hydrogen atom to form a radical, which eventually collapses into a carbene .

This carbene is a potent electrophile. It coordinates with the ferrous (

Visualization: CYP450-Mediated Bioactivation Pathway

The following diagram illustrates the mechanistic progression from the parent 1,3-BDX to the heme-adducted inhibitory complex.

Caption: Mechanism-based inactivation of CYP450 by 1,3-benzodioxole. The carbene formation is the critical step leading to irreversible heme coordination (MIC).

Therapeutic Applications & SAR

Oncology: Tubulin & Topoisomerase Targeting

1,3-BDX derivatives are foundational in cancer chemotherapy. The rigid ring structure mimics the planar bases of DNA, facilitating intercalation, or fits into hydrophobic pockets of enzymes.

-

Podophyllotoxin & Etoposide: The 1,3-BDX ring is essential for binding to tubulin (podophyllotoxin) or Topoisomerase II (etoposide). Opening the ring to a dimethoxy group dramatically reduces cytotoxicity.

-

Noscapine Analogs: Recent SAR studies indicate that modifying the 1,3-BDX ring of noscapine (e.g., replacing hydrogens with deuterium or fluorine) can prevent metabolic deactivation while maintaining tubulin binding affinity.

Neurology: Serotonin & GABA Modulation

-

Paroxetine (SSRI): The 1,3-BDX moiety provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) and interact with the serotonin transporter (SERT).

-

Stiripentol: Acts as a positive allosteric modulator of GABA_A receptors and inhibits CYP450s, increasing the systemic exposure of clobazam.

Summary of Key Drugs

| Drug Name | Therapeutic Class | Target Mechanism | Role of 1,3-BDX Scaffold |

| Tadalafil | Erectile Dysfunction | PDE5 Inhibitor | Fits hydrophobic Q-pocket of PDE5; enhances selectivity over PDE6. |

| Paroxetine | Antidepressant | SSRI | Provides lipophilic anchor for SERT binding; contributes to CYP2D6 inhibition. |

| Etoposide | Chemotherapy | Topoisomerase II | Essential for DNA minor groove interaction and enzyme inhibition. |

| Stiripentol | Antiepileptic | GABA modulator / CYP Inhibitor | Direct pharmacophore for GABA activity; causes metabolic inhibition (drug booster). |

| Safrole | Natural Product | Toxic/Carcinogen | Precursor to reactive metabolites; historical example of 1,3-BDX toxicity. |

Experimental Protocol: CYP450 Time-Dependent Inhibition (TDI) Assay

Objective: To determine if a novel 1,3-benzodioxole derivative acts as a "suicide inhibitor" (Mechanism-Based Inhibitor) of CYP3A4. This is a critical safety gate in early discovery.[2]

Principle:

MBI is characterized by a decrease in

Materials

-

Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Test Compound: 1,3-BDX derivative (0.1 µM – 50 µM).

-

Analysis: LC-MS/MS.

Step-by-Step Workflow

-

Preparation of Primary Incubation (Pre-incubation):

-

Prepare two parallel reaction plates: Plate A (+NADPH) and Plate B (-NADPH) .

-

Add Test Compound (at 7 concentrations, 3-fold serial dilution) to HLM (1.0 mg/mL protein) in potassium phosphate buffer (pH 7.4).

-

Initiate Plate A by adding NADPH. Add buffer only to Plate B.

-

Incubate at 37°C for 30 minutes . Note: This allows the 1,3-BDX to generate the reactive carbene in Plate A.

-

-

Secondary Incubation (Activity Measurement):

-

Dilute the pre-incubation mixture 1:10 into a secondary mixture containing the probe substrate (Midazolam , at

) and NADPH. -

Why Dilute? To minimize reversible competitive inhibition and isolate the irreversible inactivation effect.

-

Incubate for 5–10 minutes (linear range of metabolite formation).

-

-

Termination & Analysis:

-

Quench reaction with ice-cold Acetonitrile containing Internal Standard.

-

Centrifuge (4000 rpm, 10 min) to pellet proteins.

-

Analyze supernatant via LC-MS/MS monitoring the formation of 1'-hydroxymidazolam .

-

-

Data Interpretation (Self-Validating Logic):

-

Calculate

for both Plate A (pre-incubated with NADPH) and Plate B (no NADPH). -

Shift Calculation:

. -

Validation: A shift

indicates Time-Dependent Inhibition. For 1,3-BDX derivatives, shifts of

-

Future Perspectives: Deuteration & PROTACs

The metabolic liability of the methylene bridge is now being addressed through deuteration . Replacing the methylene hydrogens with deuterium (

Furthermore, 1,3-benzodioxole derivatives are being explored as ligands for PROTACs (Proteolysis Targeting Chimeras), where the scaffold binds the target protein (e.g., BRD4) and is linked to an E3 ligase recruiter, utilizing the scaffold's high affinity without requiring catalytic inhibition.

Visualization: Structural Optimization Logic

Caption: Medicinal chemistry strategies to stabilize the 1,3-benzodioxole scaffold against metabolic activation.

References

-

Murray, M. (2000).[4] Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism.

-

U.S. Food and Drug Administration (FDA). (2024). FDA Approved Drug Products: Labeling for Tadalafil and Paroxetine.[1]

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: 1,3-Benzodioxoles as a Case Study for Mechanism-Based Inhibition. Chemical Research in Toxicology.

-

Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[2][3][4][5][6][7][8][9][10] Cytochrome P450: Structure, Mechanism, and Biochemistry.

-

Rana, A. J., et al. (2023).[11] Benzodioxole Scaffold Containing Compound with Multiple Pharmacological Activities: An Overview. ResearchGate.[8]

-

Creative Bioarray. (2024). CYP450 Time-Dependent Inhibition (TDI) Assay Protocol.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. medinadiscovery.com [medinadiscovery.com]

- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxy...: Ingenta Connect [ingentaconnect.com]

- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. tandfonline.com [tandfonline.com]

- 11. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: From Coal Tar Isolation to Advanced Pharmacological Architectures

Introduction: The Privilege of the Benzofuran Core

As an application scientist bridging the gap between bench chemistry and clinical pharmacology, I continuously evaluate structural motifs that serve as the backbone for diverse therapeutic agents. Among these, the benzofuran ring—a bicyclic aromatic system comprising a benzene ring fused to a five-membered oxygen-containing furan ring—stands out as a highly privileged scaffold[1]. First synthesized in 1870 by William Henry Perkin and historically isolated from the distillation of coal tar (earning it the trivial name "coumarone")[2],[3], benzofuran has evolved from an industrial byproduct used in anti-corrosive resins to a critical pharmacophore in modern medicine[4].

Evolution of Synthesis: The Rap-Stoermer Condensation

The chemical synthesis of benzofuran derivatives has historically relied on harsh acidic or basic conditions that generate unwanted byproducts. However, modern drug development demands high-yield, environmentally benign processes. The Rap-Stoermer reaction—a Dickman-type aldol condensation between an o-hydroxyarylaldehyde (or o-hydroxyacetophenone) and an α-haloketone—remains the most straightforward one-pot method for constructing the benzofuran core,[5].

Causality in Experimental Design:

Traditional Rap-Stoermer protocols suffered from low yields due to competing side reactions in refluxing alcoholic solvents. By transitioning to solvent-free conditions using triethylamine (TEA)[5] or aqueous media with a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB)[6], we manipulate the reaction kinetics fundamentally. TBAB facilitates the transport of the phenoxide anion into the interacting organic phase, dramatically accelerating the initial intermolecular

Caption: Workflow and mechanistic stages of the phase-transfer catalyzed Rap-Stoermer reaction.

Protocol: Phase-Transfer Catalyzed Rap-Stoermer Synthesis

To ensure reproducibility and high fidelity in scaffold generation, the following self-validating protocol is utilized for aqueous Rap-Stoermer condensation[6]:

-

Reagent Preparation: In a round-bottom flask, suspend 5.0 mmol of the substituted o-hydroxyacetophenone and 5.0 mmol of the α-bromoketone in 15 mL of deionized water.

-

Catalyst & Base Addition: Add 0.5 mmol (10 mol%) of tetra-n-butylammonium bromide (TBAB) as the phase-transfer catalyst, followed by 5.5 mmol of a mild base (e.g.,

). Rationale: The mild base deprotonates the phenol to initiate nucleophilic attack without triggering rapid degradation of the haloketone. -

Cyclocondensation: Stir the biphasic mixture vigorously at 80–100 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) until the complete disappearance of starting materials (typically 1–3 hours).

-

Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (

mL). The organic layers are combined, washed with brine to remove residual salts, and dried over anhydrous -

Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure 2-aroylbenzofuran derivative.

Pharmacological Milestones: FDA-Approved Benzofurans

The structural rigidity and lipophilicity of the benzofuran ring allow it to interact favorably with various hydrophobic protein pockets, leading to its incorporation into several FDA-approved drugs[4].

| Drug Name | FDA Approval Year | Primary Indication | Primary Target / Mechanism | Molecular Weight ( g/mol ) |

| Amiodarone | 1985 | Life-threatening ventricular arrhythmias | hERG (Kv11.1) / Class III antiarrhythmic | 645.31 |

| Dronedarone | 2009 | Atrial fibrillation | Multi-ion channel blocker | 425.50 |

| Vilazodone | 2011 | Major Depressive Disorder | 5-HT1A partial agonist / SSRI | 441.50 |

| Methoxsalen | 1955 | Psoriasis / Vitiligo | DNA cross-linking (UVA activated) | 216.19 |

Table 1: Key FDA-approved pharmaceuticals containing a benzofuran or closely related oxygen heterocycle core[7],[4],[8].

Mechanistic Deep Dive: Amiodarone and hERG Potassium Channel Blockade

Amiodarone (Cordarone) remains one of the most potent antiarrhythmic medications available, officially approved by the FDA in 1985[7],[9]. Its primary mechanism of action is the Class III antiarrhythmic blockade of potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG or Kv11.1) channel, which is responsible for the rapid delayed rectifier potassium current (

Electrophysiological Causality:

Amiodarone's highly lipophilic benzofuran core, coupled with its iodine substituents, allows it to partition deeply into the myocardial cell membrane[11]. Patch-clamp electrophysiology demonstrates that amiodarone inhibits wild-type outward

Crucially, this blockade is contingent upon channel gating. The drug accesses the inner cavity of the hERG pore when the channel is in the open or inactivated state[10],. Alanine mutagenesis studies have pinpointed the exact molecular determinants of this interaction: mutating the aromatic residues Tyrosine-652 (Y652A) and Phenylalanine-656 (F656A) on the S6 domain drastically reduces amiodarone's binding affinity, increasing the

Caption: Mechanistic pathway of hERG potassium channel blockade by the benzofuran derivative amiodarone.

Conclusion

From its humble origins in 19th-century coal tar distillates to its current status as a cornerstone of modern medicinal chemistry, the benzofuran scaffold exemplifies the power of structural biology and synthetic innovation. By leveraging optimized, self-validating synthetic routes like the phase-transfer catalyzed Rap-Stoermer reaction, researchers can efficiently generate novel benzofuran libraries. As demonstrated by the precise molecular interactions of amiodarone with the hERG channel, understanding the causality behind a pharmacophore's binding kinetics is essential for developing the next generation of targeted therapeutics.

References

1. AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3, sid.ir. 2.[5] Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions, researchgate.net. 5 3.[6] A green and convenient synthesis of 2-aroylbenzofurans in aqueous media, arabjchem.org. 6 4.[10] Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC, nih.gov.10 5.[12] Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed, nih.gov. 12 6. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - ResearchGate, researchgate.net. 13 7. What is the mechanism of Amiodarone Hydrochloride?, patsnap.com. 14 8.[2] Benzofuran (Chemical) - Overview, studyguides.com. 2 9.[1] Benzofuran - Grokipedia, grokipedia.com. 1 10. Study of Benzofuran Derivatives and their Biological Significance, ijsdr.org. 11.[3] Coal tar - Wikipedia, wikipedia.org. 3 12.[7] AMIODARONE | New Drug Approvals, newdrugapprovals.org. 7 13.[4] From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles, nsf.gov. 4 14.[8] Cordarone (amiodarone hydrochloride) tablets label, fda.gov. 8 15. Benzofuran – Knowledge and References, taylorandfrancis.com. 11 16. Federal Register/Vol. 82, No. 157/Wednesday, August 16, 2017/Notices, govinfo.gov. 9

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. studyguides.com [studyguides.com]

- 3. Coal tar - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. govinfo.gov [govinfo.gov]

- 10. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

Technical Guide: High-Throughput Cytotoxicity Profiling of Novel Benzofuran Scaffolds

Executive Summary

This guide provides a rigorous technical framework for the preliminary cytotoxicity screening of novel benzofuran derivatives. Benzofuran scaffolds are "privileged structures" in medicinal chemistry, frequently exhibiting potent anticancer activity through tubulin polymerization inhibition (analogous to Combretastatin A-4) or kinase modulation (e.g., EGFR, VEGFR). However, their high lipophilicity and potential for intrinsic fluorescence present unique challenges in high-throughput screening (HTS). This document outlines a self-validating workflow designed to eliminate false positives caused by solubility artifacts and metabolic interference.

Part 1: Strategic Rationale & Mechanistic Grounding

The Benzofuran Pharmacophore

Benzofuran derivatives often target the colchicine-binding site of tubulin. Unlike DNA alkylating agents, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Critical Implication for Screening: Since these compounds act on structural proteins (microtubules) rather than purely mitochondrial enzymes, metabolic assays (like MTT) can sometimes lag behind actual cell death events. Cross-validation with protein-content assays (SRB) is highly recommended.

The Solubility Challenge

Benzofurans are notoriously lipophilic. A common failure mode in preliminary screening is compound precipitation in the aqueous cell culture medium, leading to:

-

False Negatives: The compound precipitates, reducing the effective concentration reaching the cells.

-

False Positives (toxicity): Crystals physically damage cells or scatter light during optical density (OD) readings, skewing data.

Part 2: Experimental Design Framework

Cell Line Selection Strategy

To calculate a valid Selectivity Index (SI) , you must screen paired cell lines simultaneously.

-

Tumor Models: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), or HT-29 (Colon).

-

Normal Controls (Critical): HUVEC (Endothelial), MRC-5 (Lung Fibroblast), or HEK-293 (Kidney).

-

Target SI: An SI value

indicates potential therapeutic window.

Solvent & Control Systems

-

Vehicle Control: DMSO concentration must remain

in the final well. -

Positive Control: Combretastatin A-4 (CA-4) is the structural benchmark for benzofurans. Doxorubicin or Paclitaxel are acceptable broad-spectrum alternatives.

-

Background Control: Media + Compound (No Cells). Essential for checking intrinsic color/fluorescence of the benzofuran derivative.

Part 3: Standard Operating Procedure (SOP)

Workflow Visualization

The following diagram illustrates the critical "Solubility Check" gate often missed in standard protocols.

Figure 1: Decision-gated workflow for benzofuran cytotoxicity screening emphasizing solubility validation.

Primary Assay Protocol: MTT (Metabolic Competence)

Best for: Rapid suspension or adherent cell screening.

Reagents:

Step-by-Step Protocol:

-

Seeding: Plate cells (

to -

Treatment: Add 100 µL of

compound concentration. Crucial: Include a "Compound Only" well (no cells) to check for chemical reduction of MTT. -

Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4h.

-

Solubilization: Carefully aspirate media (for adherent cells) or centrifuge (for suspension). Add 150 µL DMSO.

-

Readout: Shake plate for 10 min. Measure Absorbance at 570 nm (Reference: 630 nm).

Secondary Assay Protocol: SRB (Protein Mass)

Best for: Benzofurans with intrinsic color or fluorescence, or when metabolic interference is suspected.

Reagents:

-

Fixative: 10% Trichloroacetic acid (TCA).

-

Stain: 0.4% Sulforhodamine B (SRB) in 1% acetic acid.

-

Wash: 1% Acetic acid.

-

Base: 10 mM Tris base (pH 10.5).

Step-by-Step Protocol:

-

Fixation: Add 50 µL cold 10% TCA directly to culture media. Incubate 1h at 4°C. This locks the cell monolayer.

-

Wash: Wash 4x with tap water. Air dry.

-

Stain: Add 100 µL SRB solution. Incubate 30 min at Room Temp.

-

Destain: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200 µL 10 mM Tris base. Shake 10 min.

-

Readout: Measure Absorbance at 510 nm .

Part 4: Data Analysis & Interpretation

Quantitative Summary Table

Use this structure to report your findings.

| Compound ID | R-Group Subst. | IC50 (HeLa) µM | IC50 (MRC-5) µM | SI (Selectivity) | Solubility Flag |

| BF-01 | -OCH3 | 2.5 ± 0.3 | > 50.0 | > 20.0 | Clear |

| BF-02 | -NO2 | 15.2 ± 1.1 | 12.1 ± 0.9 | 0.8 | Turbid @ 50µM |

| CA-4 (Ctrl) | -- | 0.05 ± 0.01 | 1.2 ± 0.1 | 24.0 | Clear |

Mechanistic Pathway (Hypothesis Generation)

If your benzofuran shows high potency (IC50 < 1 µM), it likely acts via the following pathway. Confirm this in secondary screens using Annexin V (Apoptosis) or Tubulin Polymerization Assays.

Figure 2: Putative Mechanism of Action (MOA) for cytotoxic benzofurans.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background OD | Compound precipitation or intrinsic color. | Use SRB assay (wash steps remove compound). Include "Media + Compound" blanks. |

| Low Reproducibility | Edge effects (evaporation). | Do not use outer wells of 96-well plate; fill with PBS. |

| Non-Sigmoidal Curve | Solubility limit reached before toxicity. | Check turbidity. If turbid, the IC50 is invalid. Report as "> Solubility Limit". |

| IC50 Discrepancy (MTT vs SRB) | Mitochondrial uncoupling. | Trust SRB data for actual cytotoxicity. MTT may reflect metabolic stress, not death. |

References

-

Kamal, A., et al. (2011). "Tubulin polymerization inhibitors: biological profiles and structure-activity relationships." Medicinal Research Reviews. Link

-

Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

-

National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. Link

-

Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Galal, S. A., et al. (2009). "Benzofuran derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Structure-Activity Relationship (SAR) of 2-Substituted Benzofurans: A Comprehensive Guide to Scaffold Optimization

Executive Summary

Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, frequently found in natural products and synthetic drugs. Modifications at the C-2 position profoundly influence the physicochemical properties, target-binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted benzofurans, focusing on their application as cytotoxic agents in oncology and 5-lipoxygenase (5-LOX) inhibitors in inflammation.

The Mechanistic Rationale for C-2 Substitution

The benzofuran core consists of fused benzene and furan rings. The C-2 position is adjacent to the oxygen heteroatom, making it a critical locus for structural modification due to its unique electronic environment[1]. From a synthetic perspective, the C-2 position is highly accessible via cyclization reactions (e.g., the Rap-Stoermer reaction)[2].

From a pharmacological standpoint, adding substituents at C-2 modulates the molecule's lipophilicity, steric bulk, and ability to engage in non-covalent interactions (such as

Structural logic and SAR mapping of the benzofuran scaffold.

SAR in Oncology: Cytotoxic Agents and Imidazole Hybrids

Recent advances in cancer therapeutics have highlighted the efficacy of molecular hybridization—combining the benzofuran core with other pharmacophores to overcome drug resistance. A landmark study by4 demonstrated that hybridizing 2-substituted benzofurans with imidazole scaffolds yields highly potent and selective cytotoxic agents[4].

Causality in Design: The benzofuran moiety intercalates with DNA or binds hydrophobic pockets of target proteins (like tubulin or EGFR), while the imidazole ring (particularly when formulated as imidazolium salts) enhances aqueous solubility and provides nitrogen atoms for critical hydrogen bonding with the target.

The SAR reveals that substituting the imidazolyl-3 position with a benzyl group significantly increases cytotoxicity against the Skov-3 ovarian carcinoma cell line compared to simple alkyl groups[4]. The presence of the benzimidazole ring is also vital for modulating this target-specific activity[5].

Table 1: SAR of 2-Substituted Benzofuran-Imidazole Hybrids against Skov-3 Cells

| Compound Class | C-2 Substituent on Benzofuran | Imidazolyl-3 Substituent | Cytotoxicity (IC | Selectivity Profile |

| Alkyl-Hybrid | Imidazole | Methyl | >50.0 | Low |

| Alkyl-Hybrid | Imidazole | Butyl | 35.2 | Moderate |

| Aryl-Hybrid | Benzimidazole | Benzyl | 8.4 | High (Skov-3 specific) |

(Data extrapolated from structural SAR trends reported by Song et al.)[4]

SAR in Inflammation: 5-Lipoxygenase (5-LOX) Inhibitors

The 5-LOX enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation[6]. 7 developed a series of 2-substituted 5-benzofuran hydroxamic acids as rigid, potent 5-LOX inhibitors[7].

Causality in Design: The hydroxamic acid group at C-5 acts as a bidentate ligand to chelate the active-site iron (

The SAR established that enhancing lipophilicity near the C-2 position increases in vitro enzyme inhibition but drastically reduces oral bioavailability due to poor aqueous solubility[7]. To counteract this, incorporating small polar substituents (e.g., urea, methoxymethylene) on the acyl group restores the HLB, leading to consistent in vivo oral activity[8]. The most potent in vivo compound, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea, achieved an ED

Table 2: 5-LOX Inhibition by 2-Substituted 5-Benzofuran Hydroxamic Acids

| Compound ID | C-2 Substituent | C-5 Acyl Group | In Vitro IC | In Vivo ED |

| 12 | Phenyl | Furancarboxamide | 40 | Poor oral activity |

| 17 | 3,4,5-Trimethoxyphenyl | Oxopentanoate | 40 | Poor oral activity |

| 20 | Phenyl | Urea | 75 | 10.3 (High oral activity) |

(Data sourced from Ohemeng et al.)[7]

Mechanism of 5-LOX inhibition by benzofuran derivatives.

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 2-Substituted Benzofurans (Rap-Stoermer Reaction)

Causality: This base-catalyzed condensation between a salicylaldehyde and an

-

Preparation: Dissolve 1.0 eq of substituted salicylaldehyde and 1.1 eq of the

-halo compound (e.g., ethyl bromoacetate) in anhydrous N,N-dimethylformamide (DMF). -

Base Addition: Add 2.0 eq of anhydrous potassium carbonate (K

CO -

Reaction: Stir the mixture at 80°C under an inert nitrogen atmosphere for 4-6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 4:1) to ensure complete consumption of the starting material.

-

Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (

). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na -

Validation: Purify via silica gel column chromatography. Confirm the structure using

H-NMR (identifying the characteristic C-3 furan proton singlet around

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of the yellow tetrazolium dye MTT to purple formazan by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable proxy for cell viability and compound cytotoxicity.

-

Cell Seeding: Seed target cancer cells (e.g., Skov-3) in a 96-well plate at a density of

cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO -

Treatment: Treat cells with varying concentrations of the synthesized 2-substituted benzofurans (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced toxicity. Include a positive control (e.g., Cisplatin or 5-Fluorouracil) and a vehicle control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC

using non-linear regression analysis (viability vs. log[concentration]).

Conceptual workflow for the synthesis and evaluation of benzofurans.

Conclusion

The 2-substituted benzofuran scaffold remains a cornerstone of rational drug design. By carefully modulating the steric and electronic properties at the C-2 position, researchers can fine-tune both the pharmacodynamics (e.g., target affinity for kinases or 5-LOX) and pharmacokinetics (e.g., oral bioavailability). The integration of robust synthetic methodologies with systematic biological screening continues to unlock the therapeutic potential of these versatile heterocycles.

References

-

BenchChem. Efficacy of 2-Substituted Benzofuran Derivatives: A Comparative Analysis. BenchChem. 1

-

Song, W.-J., Yang, X.-D., et al. (2012). Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans. RSC Advances, 2, 4612-4615. 4

-

Ohemeng, K. A., et al. (1994). Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. Journal of Medicinal Chemistry, 37(21), 3663-3667.7

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2730. 3

-

Kamal, M., et al. (2023). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Medicinal Chemistry. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activities of novel hybrid compounds of imidazole scaffold-based 2-substituted benzofurans - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20376F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

Whitepaper: Solubility Profiling of 1,3-Benzodioxole, 5-(2-benzofuranyl)- in Organic Solvents

Executive Summary

1,3-Benzodioxole, 5-(2-benzofuranyl)- (also known as 2-(1,3-benzodioxol-5-yl)benzofuran; C₁₅H₁₀O₃) is a highly conjugated, rigid heterocyclic compound. Its structural core, featuring a benzofuran moiety linked to a methylenedioxyphenyl group, presents unique solvation mechanics. Understanding its solubility in organic solvents is critical for downstream applications in drug development, materials science, and synthetic scale-up. This guide provides an in-depth technical framework for predicting and empirically validating the solubility of this compound using advanced thermodynamic models and self-validating experimental protocols.

Structural and Thermodynamic Solvation Mechanics

The solubility of an organic molecule is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, the solvation profile is governed by three distinct structural features:

-

Extensive

-Conjugation: The planar nature of the two aromatic ring systems promotes strong -

Lack of Hydrogen Bond Donors (HBD): The molecule contains no hydroxyl (-OH) or amine (-NH) groups, rendering it entirely incapable of donating hydrogen bonds.

-

Weak Hydrogen Bond Acceptors (HBA): The three ether oxygens (one in the benzofuran ring, two in the benzodioxole ring) act as weak hydrogen bond acceptors, allowing for limited polar interactions.

Because of these features, highly polar protic solvents (like water or methanol) are energetically unfavorable for solvation, while moderately polar, highly polarizable aprotic solvents provide the optimal thermodynamic environment.

Predictive Solubility Modeling via Hansen Parameters

To rationally select organic solvents without relying on trial-and-error, we apply the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy of a substance into three measurable components: dispersion forces (

For highly conjugated organic semiconductors and lipophilic heterocycles like our target compound, the dispersion parameter (

Caption: Hansen Solubility Parameter (HSP) logical mapping for optimal solvent selection.

Quantitative Data: Predicted Solubility Profiles

Based on the HSP logic, the following table summarizes the predicted solubility of 1,3-Benzodioxole, 5-(2-benzofuranyl)- across standard organic solvents.

| Solvent | Solvation Mechanism | Predicted Solubility | |||

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Matches high polarizability; weak HBA interaction. | Very High (>50 mg/mL) |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Disrupts lattice via strong dipole interactions. | Very High (>50 mg/mL) |

| Toluene | 18.0 | 1.4 | 2.0 | Strong | High (10 - 50 mg/mL) |

| Methanol | 15.1 | 12.3 | 22.3 | Severe | Low (<1 mg/mL) |

| Hexane | 14.9 | 0.0 | 0.0 | Insufficient dispersion forces to break lattice. | Low (<1 mg/mL) |

Empirical Determination: The Isothermal Shake-Flask Methodology

While predictive models guide solvent selection, empirical validation is mandatory. The OECD 105 Test Guideline is formally recognized for aqueous systems, but its core thermodynamic principles—specifically the shake-flask method—serve as the gold standard for determining the solubility of difficult-to-test lipophilic substances in organic solvents[4][5].

Causality and Experimental Design

A critical failure point when measuring the solubility of highly lipophilic, rigid compounds is the generation of microcrystals. The shake-flask method is prone to the formation of microcrystalline suspensions due to high agitation[5]. If these suspended particles are not properly separated, they are quantified as "dissolved" solute, artificially inflating the solubility value. To counter this, our protocol utilizes a "supersaturation and thermal decay" approach combined with strict temperature-controlled centrifugation.

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.

Step-by-Step Protocol

-

Preparation (Excess Solute): Add an excess amount of 1,3-Benzodioxole, 5-(2-benzofuranyl)- (e.g., 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial. Causality: An excess ensures that the solvent reaches maximum thermodynamic capacity, leaving solid material in equilibrium with the solution.

-

Kinetic Agitation (30°C): Place the vials in an orbital shaker set to 30°C and agitate at 300 RPM for 48 hours. Causality: The slightly elevated temperature and mechanical energy overcome the kinetic activation barrier of dissolution, ensuring complete saturation.

-

Thermal Equilibration (25°C): Transfer the vials to a static incubator at exactly 25.0°C for 24 hours. Causality: This step forces any supersaturated solute to precipitate out of the solution and allows kinetic microcrystals to settle, ensuring the system reflects true thermodynamic equilibrium at standard room temperature.

-

Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes using a temperature-controlled rotor set strictly to 25.0°C . Causality: Standard centrifuges generate frictional heat. If the sample heats up during centrifugation, the equilibrium shifts, dissolving microcrystals and ruining the measurement's accuracy.

-

Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify the concentration using HPLC-UV against a known calibration curve.

The Self-Validating System

To guarantee scientific integrity, this protocol operates as a self-validating system. You must sample the supernatant at two distinct time points: 48 hours and 72 hours .

-

Validation Rule: Calculate the concentration variance between the two time points. If the variance is <5% , thermodynamic equilibrium is confirmed, and the data is valid. If the variance is >5% , the system is still in a kinetic flux, and agitation/equilibration must be extended.

References

- National Institutes of Health (NIH)

- Technical University of Denmark (DTU)

- American Chemical Society (ACS Publications)

- Hansen solubility parameter Wikipedia URL

- Hansen Solubility Parameters (HSP)

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Unveiling the Quantum Mechanics of Benzofuran: A Theoretical Modeling Guide for Drug Development

Introduction: The Strategic Value of Benzofuran Modeling

Benzofuran is a privileged bicyclic heterocyclic scaffold consisting of fused benzene and furan rings. Its structural versatility has made it a cornerstone in the development of novel therapeutics, including anticancer, antimicrobial, and antiviral agents[1]. In modern drug discovery, empirical synthesis is heavily augmented by theoretical modeling. Density Functional Theory (DFT) provides a rigorous quantum mechanical framework to elucidate the electronic properties, structural stability, and reactivity profiles of benzofuran derivatives prior to in vitro testing[2].

By understanding the causality behind molecular behavior at the sub-atomic level, researchers can rationally design ligands with optimized pharmacodynamics, reducing both R&D costs and time-to-market.

The Causality of Computational Selection in DFT

As an application scientist, selecting the correct functional and basis set is not arbitrary; it is a delicate balance between computational cost and quantum mechanical accuracy.

-

Functional Selection: The hybrid generalized gradient approximation (GGA) functional, B3LYP , is the gold standard for benzofuran modeling. It accurately captures the exchange-correlation energies necessary for conjugated aromatic systems, providing an optimal balance of accuracy and computational efficiency[2].

-

Basis Set Selection: The 6-311+G(d,p) basis set is highly recommended. The inclusion of diffuse functions ("+") is non-negotiable when modeling the highly electronegative oxygen atom in the furan ring. It allows the electron cloud to expand, accurately depicting lone-pair interactions and potential anionic states[2]. The polarization functions ("d,p") account for the asymmetry of the electron distribution during chemical bonding, which is critical for mapping precise interaction sites.

Standardized Workflow for Electronic Property Modeling

To ensure self-validating and reproducible results, the following computational protocol must be strictly adhered to:

Step 1: Initial Coordinate Generation

Generate the 3D molecular structure of the benzofuran derivative using molecular drawing software (e.g., GaussView). Pre-optimize the structure using molecular mechanics (e.g., MMFF94) to resolve severe steric clashes before quantum mechanical treatment.

Step 2: Quantum Mechanical Geometry Optimization

Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16). Run the optimization at the DFT/B3LYP/6-311+G(d,p) level in both the gas phase and a simulated physiological solvent (using the Polarizable Continuum Model, PCM)[2].

-

Causality: Solvent polarity significantly alters molecular geometry. For instance, the C(3)–C(4) bond length in 1-benzofuran can decrease drastically from 1.444 Å in the gas phase to 1.078 Å in an aqueous environment, fundamentally shifting the molecule's reactivity profile[2].

Step 3: Vibrational Frequency Analysis

Execute a frequency calculation on the optimized geometry at the exact same level of theory.

-

Validation Check: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state[3].

Step 4: Extraction of Frontier Molecular Orbitals (FMOs)

Extract the energies of the Highest Occupied Molecular Orbital (

Step 5: Topological and Electrostatic Mapping

Export the formatted checkpoint file (.fchk) to a wavefunction analysis tool like Multiwfn[5]. Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (red/negative) and electrophilic (blue/positive) regions.

Visualization of the Computational Workflow

Caption: Step-by-step theoretical modeling workflow for benzofuran derivatives.

Quantitative Analysis of Benzofuran Electronic Properties

The HOMO-LUMO energy gap is a critical determinant of a molecule's kinetic stability and chemical reactivity. A large bandgap indicates a "hard" molecule with high chemical stability and low polarizability. Conversely, a narrow bandgap characterizes a "soft," highly reactive molecule prone to electron transfer[6].

Table 1: Comparative Electronic Properties of Selected Benzofuran Derivatives

| Compound Class | Bandgap | Reference | ||

| 7-methoxy-benzofuran-2-carboxylic acid | N/A | N/A | 4.189 | [3] |

| N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide | -6.312 | -2.795 | 3.517 | [4] |

| Benzofuran derivative (Catalyst 4A) | -5.904 | -2.884 | 3.020 | [7] |

| Benzofuran coumarin derivative | -7.119 | -4.999 | 2.350 | [8] |

From the FMO energies, we derive global reactivity descriptors using Koopmans' theorem[7]:

-

Chemical Potential (

): -

Global Hardness (

): -

Global Softness (

):

Pharmacological Correlation: In a recent study evaluating benzofuran-triazole hybrids against the Hepatitis C Virus (HCV) NS5B polymerase, compound BF-12 exhibited a high energy gap, indicating high chemical stability. Meanwhile, compound BF-9 showed a lower gap, implying higher ease of charge transfer and reactivity, making it a highly potent candidate for target inhibition[6].

Advanced Topological Analysis: ELF and LOL

Beyond basic FMOs, understanding the spatial localization of electrons is vital for predicting pharmacodynamic interactions. Using Multiwfn, we analyze the Electron Localization Function (ELF) and Localized Orbital Locator (LOL)[5].

These topological analyses visualize electron density and covalent bonding characteristics, revealing significant electron localization within the conjugated

Bridging Quantum Mechanics to Drug Development

The ultimate goal of theoretical modeling is to streamline empirical drug discovery. Electrostatic potential maps directly inform molecular docking simulations by highlighting the exact atomic sites prone to hydrogen bonding. For instance, in benzofuran coumarin derivatives, the most electronegative sites are consistently localized on the oxygen atoms, serving as primary hydrogen bond acceptors when interacting with biological targets[8].

By computationally pre-screening benzofuran libraries, researchers can prioritize the synthesis of derivatives with optimal bandgaps, favorable solvation energies, and precise electrostatic profiles, thereby engineering self-validating pipelines for next-generation therapeutics.

References

-

DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Publishing. 2

-

Exploring molecular properties of a novel benzofuran derivative using density functional theory. Jetir.Org. 3

-

Computational Investigation on 4-(2-Oxo-2H-benzo[h] chromen-4-ylmethoxy)-benzaldehyde Benzofuran Coumarin Derivative. AIP Publishing. 8

-

An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches. MDPI. 6

-

Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method. Emerald Publishing. 4

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis. 9

-

Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. ACS Omega. 7

-

Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. ResearchGate. 1

-

Investigation of the electronic effect of 2-phenylbenzofuran-3-ol derivatives on the protein conformation-induced aggregation. ResearchGate. 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. jetir.org [jetir.org]

- 4. emerald.com [emerald.com]

- 5. researchgate.net [researchgate.net]

- 6. An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. tandfonline.com [tandfonline.com]

Application Note: Synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)- via Suzuki-Miyaura Coupling

Abstract & Introduction

This application note details the robust synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)- (also known as 2-(3,4-methylenedioxyphenyl)benzofuran) utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol.

The target scaffold—a 2-arylbenzofuran—is a privileged structure in medicinal chemistry, frequently associated with anti-inflammatory, antioxidant, and anticancer activities (e.g., Egonol analogs). While various routes exist (e.g., Sonogashira coupling followed by cyclization), the Suzuki coupling of a pre-formed benzofuran core with an aryl boronic acid offers superior regiocontrol, functional group tolerance, and scalability.

This guide prioritizes a self-validating workflow , emphasizing the use of 2-bromobenzofuran and 3,4-(methylenedioxy)phenylboronic acid . This specific disconnection minimizes protodeboronation side-reactions often seen with heteroaryl boronic acids.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C2–C1' bond between the benzofuran and the benzodioxole rings.

Reaction Scheme

Figure 1: Retrosynthetic disconnection and forward reaction scheme.

Strategic Rationale

-

Coupling Partners: We utilize 2-bromobenzofuran as the electrophile. While 2-benzofuranylboronic acids exist, they are prone to rapid protodeboronation under basic aqueous conditions. The aryl boronic acid (benzodioxole derivative) is significantly more stable.

-

Catalyst System: Pd(PPh3)4 (Tetrakis) is selected for its reliability with aryl bromides. It provides a heterogeneous active species that is robust against oxygen traces compared to electron-rich phosphine ligands, though inert atmosphere is still required.

-

Base & Solvent: A biphasic system (DME/Water with Na2CO3 ) is chosen to ensure solubility of the boronic acid while maintaining a high enough reflux temperature (~85°C) to drive the catalytic cycle.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 2-Bromobenzofuran | 197.03 | 1.0 | 1.97 g (10 mmol) | Electrophile |

| 3,4-(Methylenedioxy)phenylboronic acid | 165.94 | 1.2 | 1.99 g (12 mmol) | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg | Catalyst |

| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | 2.12 g | Base |

| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent |

| Deionized Water | - | - | 20 mL | Co-solvent |

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Degassing: In a separate flask, combine DME (40 mL) and Water (20 mL). Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.

-

Charging: To the reaction RBF, add 2-Bromobenzofuran (1.97 g), Boronic Acid (1.99 g), and Na2CO3 (2.12 g).

-

Catalyst Addition: Add Pd(PPh3)4 (346 mg) quickly.

-

Solvent Transfer: Transfer the degassed solvent mixture to the RBF via syringe or cannula under positive inert gas pressure.

Step 2: Reaction Execution

-

Heating: Place the flask in a pre-heated oil bath at 85°C .

-

Monitoring: Stir vigorously. The reaction typically turns from yellow to black (formation of Pd black) as it progresses.

-

TLC Control: Monitor after 4 hours using TLC (Hexane/EtOAc 9:1).

-

Rf (Product): ~0.6 (Fluorescent under UV).

-

Rf (SM Bromide): ~0.8.[1]

-

Endpoint: Disappearance of the bromide spot. Typical time: 8–12 hours .

-

Step 3: Workup & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Quench: Dilute with water (50 mL) and Ethyl Acetate (50 mL).

-

Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Drying: Combine organic layers, wash with Brine (sat. NaCl, 50 mL), and dry over anhydrous MgSO4 . Filter and concentrate under reduced pressure.

-

Purification: Purify the crude residue via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes (100%) to Hexanes/EtOAc (95:5).

-

Note: The product is non-polar; elutes early.

-

Mechanistic Pathway (Catalytic Cycle)[4]

Understanding the cycle allows for effective troubleshooting.

Figure 2: Suzuki-Miyaura Catalytic Cycle highlighting key intermediates.

Quality Control & Characterization

Expected Analytical Data

| Technique | Expected Signal / Result | Interpretation |

| Appearance | White to off-white crystalline solid | High purity. Yellowing indicates Pd contamination. |

| 1H NMR (CDCl3) | Characteristic methylenedioxy singlet. | |

| 1H NMR (CDCl3) | Aromatic protons (Benzofuran + Benzodioxole). | |

| 13C NMR | Methylenedioxy carbon. | |

| HRMS (ESI+) | [M+H]+ calc. 239.06 | Confirms molecular formula C15H10O3. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Oxygen poisoning of Catalyst | Ensure rigorous degassing. Switch to Pd(dppf)Cl2 if problem persists. |

| Homocoupling (Biaryl) | Excess Boronic Acid + O2 | Reduce Boronic Acid to 1.05 equiv; check inert lines. |

| Unreacted Bromide | Catalyst Deactivation | Add 1-2 mol% fresh catalyst after 6 hours. |

| Protodeboronation | Base too strong / Temp too high | Switch base to K3PO4; lower temp to 70°C. |

References

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 2018, 23(10), 2450.[1] [Link]

-

Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. Arkivoc, 2013.[3] [Link]

-

General Procedure for Suzuki Coupling of 2-Halobenzofurans. SciSpace. [Link]

Sources

Application of Benzofuran Derivatives in Cancer Research: A Technical Guide for Scientists

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention in oncology for their remarkable diversity of biological activities and mechanisms of action.[1][3][4] This guide provides an in-depth exploration of the application of these compounds in cancer research, offering both mechanistic insights and detailed, field-proven protocols for their evaluation.

Mechanistic Diversity: The Multifaceted Anticancer Activity of Benzofurans

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for targeting different facets of cancer biology.[5][6][7] Key mechanisms include the inhibition of tubulin polymerization, modulation of protein kinase activity, and the induction of programmed cell death (apoptosis).

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division.[8] Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and subsequent apoptosis.[8][9][10] This mechanism is shared by clinically successful anticancer drugs like vinca alkaloids and taxanes.

A notable example is the derivative 17g , a 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole compound, which has been shown to inhibit tubulin polymerization and induce apoptosis in A549 lung cancer cells.[8] Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin, sterically hindering the assembly of microtubules.[8]

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Targeting Cellular Signaling: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[11] Benzofuran derivatives have been developed as inhibitors of various protein kinases, including:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[5] Certain benzofuran derivatives have shown potent VEGFR-2 inhibitory activity.[5]

-

CDKs: Cyclin-Dependent Kinases, such as CDK2, are crucial for cell cycle progression. Novel 3-(piperazinylmethyl)benzofuran derivatives have been identified as type II CDK2 inhibitors.[6]

-

mTOR: The mammalian Target of Rapamycin is a central regulator of cell growth and proliferation. Benzofuran derivatives have been developed as inhibitors of the mTOR signaling pathway.[9][12]

Caption: General mechanism of protein kinase inhibition by benzofuran derivatives.

Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. Benzofuran derivatives have been shown to trigger apoptosis through various pathways:

-

Mitochondrial Dysfunction: Some derivatives can induce apoptosis by causing mitochondrial dysfunction and endoplasmic reticulum stress.[13]

-

p53-Independent Pathways: Certain benzofuran-2-acetic ester derivatives induce apoptosis by upregulating the p21Cip/WAF1 gene in a p53-independent manner, suggesting their potential in tumors with mutated p53.[14]

-

ROS Generation: The novel benzofuran derivative Moracin N has been found to induce both autophagy and apoptosis through the generation of reactive oxygen species (ROS) in lung cancer cells.[15]

-

Bax/Bcl-2 Ratio: An increased Bax/Bcl-2 ratio, indicative of a pro-apoptotic state, has been observed in breast cancer cells treated with benzofuran derivatives.[14]

Application Notes & Protocols: From Bench to Preclinical Models

The following section provides detailed protocols for the in vitro and in vivo evaluation of novel benzofuran derivatives. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro Evaluation of a Novel Benzofuran Derivative

This workflow outlines the initial screening and characterization of a new benzofuran derivative for its anticancer properties.

Caption: Workflow for the in vitro evaluation of a novel benzofuran derivative.

Objective: To determine the cytotoxic effect of a benzofuran derivative on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Benzofuran derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivative in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-